1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both imidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include dimethoxybenzene, dimethylbenzene, and various catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
- 1-(2-(2,4-Dimethylphenylsulfanyl)phenyl)piperazine hydrochloride
Uniqueness: 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of imidazole and thiazine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N2O3S+ |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C22H27N2O3S/c1-15-6-8-18(16(2)12-15)22(25)14-23(21-24(22)10-5-11-28-21)19-13-17(26-3)7-9-20(19)27-4/h6-9,12-13,25H,5,10-11,14H2,1-4H3/q+1 |
InChI Key |
JCNJXQKSLBWDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)OC)OC)O)C |
Origin of Product |
United States |
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